molecular formula C4H6Cl2O B1583198 2-Chlorobutyryl chloride CAS No. 7623-11-2

2-Chlorobutyryl chloride

Cat. No. B1583198
CAS RN: 7623-11-2
M. Wt: 140.99 g/mol
InChI Key: KVQJVAOMYWTLEO-UHFFFAOYSA-N
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Description

2-Chlorobutyryl chloride is a chemical compound with the molecular formula C4H6Cl2O . It has an average mass of 140.996 Da and a mono-isotopic mass of 139.979568 Da .


Molecular Structure Analysis

The molecular structure of 2-Chlorobutyryl chloride consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific details of the molecular structure are not available in the search results.


Chemical Reactions Analysis

2-Chlorobutyryl chloride is an acid halide used for synthesis and proteomics research . It reacts with water . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

2-Chlorobutyryl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 130.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 53.2±20.2 °C . Its index of refraction is 1.440 .

Scientific Research Applications

Electrochemical Synthesis

2-Chlorobutyryl chloride is used in the electrochemical synthesis of N-phenyltetrahydro-oxazinone. In a study by Degrand et al. (1982), electroreduction in aprotic solvent of nitrosobenzene was performed in the presence of 4-chlorobutyryl chloride, demonstrating its role in the synthesis process (Degrand, Belot, Gasquez, & Compagnon, 1982).

Pharmaceutical Synthesis

In pharmaceutical research, 2-Chlorobutyryl chloride is a key intermediate. Dong-yuan (2009) described the synthesis of Carpronium Chloride from γ-butyrolactone, involving chlorination to produce 4-chlorobutyryl chloride, which is a related compound (Dong-yuan, 2009).

Pyrolysis Studies

King, Gaynor, and Gilbert (1979) investigated the thermal decomposition of cyclobutyl chloride, which proceeds via unimolecular channels yielding various products. Although this study does not directly involve 2-chlorobutyryl chloride, it provides insights into the behavior of similar compounds under pyrolysis conditions (King, Gaynor, & Gilbert, 1979).

Structural Analysis

The structural analysis of cyclobutyl chloride was conducted by Kim and Gwinn (1966), which can provide a reference for understanding similar chlorinated compounds like 2-chlorobutyryl chloride (Kim & Gwinn, 1966).

Catalytic Processes

In catalytic processes, the role of similar chlorinated compounds has been explored. Yuan et al. (2011) examined the effect of chloride ions in the degradation of dyes, providing relevant information for understanding the behavior of chlorinated compounds in catalytic reactions (Yuan, Ramjaun, Wang, & Liu, 2011).

Liquid-Phase Reactions

Niedermaier et al. (2012) demonstrated the use of in situ X-ray photoelectron spectroscopy to monitor liquid-phase reactions, involving chlorobutylsulfonate, a compound related to 2-chlorobutyryl chloride (Niedermaier et al., 2012).

Electroenzymatic Degradation

Khan et al. (2007) developed an electroenzymatic method for degrading 2-chlorobiphenyl, where the degradation process involved measuring chloride ion concentration, highlighting the potential application of similar chlorinated compounds in waste treatment (Khan, Kim, Akinrelere, & Moon, 2007).

Tissue Reactions

Research by Guess (1970) on the effects of 2-chloroethanol on tissues, while not directly about 2-chlorobutyryl chloride, provides a relevant perspective on the biological interactions of similar chlorinated compounds (Guess, 1970).

Safety And Hazards

2-Chlorobutyryl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and is combustible . Contact with water liberates toxic gas .

properties

IUPAC Name

2-chlorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJVAOMYWTLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997573
Record name 2-Chlorobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobutyryl chloride

CAS RN

7623-11-2
Record name Butanoyl chloride, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
IOO KORHONEN - Acta Chem. Scand., Ser. B, 1981 - actachemscand.org
… The chlorination of 2-chlorobutyryl chloride was slow and after 15 h the quantity of polychloro products is over 95 ‘X, but the reaction mixture still contained all dichloro compounds and a …
Number of citations: 5 actachemscand.org
NK Kochetkov, AY Khorlin, BP Gottikh… - Bulletin of the Academy …, 1956 - Springer
… This was prepared similarly from 81 g of 2-chlorobutyryl chloride and 85 g of aluminum chloride in 200 ml of carbon tetrachloride, acetylene being passed for 7-8 hours at not above 15-…
Number of citations: 3 link.springer.com
S Sivagnanam, R Valliammai - Int. J. Pharm. Sci. Nanotechnol, 2016 - researchgate.net
The present study sought to analyze the chloroformic extract of aerial parts of the Indian medicinal plant Croton bonplandianus by GC-MS analysis and to explore the presence of major …
Number of citations: 4 www.researchgate.net
GP Tokmakov - Chemistry of Heterocyclic Compounds, 1996 - Springer
… was obtained by generally known methods, with the following scheme: "r-Butyrolactone, under the action of SOC12 in the presence of ZnCI 2, is cleaved to form 2¢-chlorobutyryl chloride…
Number of citations: 1 link.springer.com
F Boschi, P Camps, M Comes-Franchini… - Tetrahedron …, 2005 - Elsevier
… In this way, (±)-2-chlorobutyryl chloride (6.40 g, 67% yield, bp 100–120 C) was obtained as … (50 mL), a solution of (±)-2-chlorobutyryl chloride (3.39 g, 24.1 mmol, 1.4 equiv) in anhydrous …
Number of citations: 57 www.sciencedirect.com
L Crombie, RCF Jones, CJ Palmer - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… This was prepared as above from 2-chlorobutyryl chloride in 83% yield, bp 6575 "C at 0.8 … The 2chlorobutyryl chloride used here was prepared as above from 2-chlorobutyric acid in …
Number of citations: 20 pubs.rsc.org
Y Iso, E Grajkowska, JT Wroblewski… - Journal of medicinal …, 2006 - ACS Publications
… Bis(trimethylsilyl)acetylene (6.80 mL, 30 mmol) and 2-chlorobutyryl chloride (4.23 g, 30 mmol) were combined in CH 2 Cl 2 (60 mL), and this solution was added to the AlCl 3 …
Number of citations: 103 pubs.acs.org
Y Ban, K Yoshida, J Goto, T Oishi, E Takeda - Tetrahedron, 1983 - Elsevier
… To a stirring mixture of 1.99 g (9.26 mmol) of the free amine 2% in 20 ml CH,CI, and NaHCO, (3.00 g) in 20 ml water was added drop& 1.96 g (13.9 mmol) 2-chlorobutyryl chloride over I …
Number of citations: 93 www.sciencedirect.com
B Zhu, Y Yu, Y Ding, S Ge - Biomass Conversion and Biorefinery, 2022 - Springer
… The main degradation products were methylene chloride; 2-chlorobutyryl chloride; 1,2-dichlorocyclopentane; acetylene tetrachloride; 2,3-dichlorotetrahydrofuran; 2,3-dichloro-iso-…
Number of citations: 4 link.springer.com
N Pyngrope, VBN Swamy, E Akila… - RGUHS Journal of …, 2022 - journalgrid.com
The genus Codiaeum, often known as the miracle shrub is utilized by indigenous people to treat diarrhoea, stomach ache, external wounds, intestinal worms, and ulcers. The goal of the …
Number of citations: 0 journalgrid.com

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